AAMU vs. AFMU: Equivalent NAT2 Phenotyping Accuracy with Proven Substitutability in Urinary Metabolite Ratios
A head-to-head clinical study directly compared the use of AAMU and AFMU for determining NAT2 acetylator phenotype in 35 healthy subjects following a 2.5 mg/kg caffeine dose [1]. The four metabolite ratios using either AAMU or AFMU (AFMU/1X, AFMU/(AFMU+1X+1U), AAMU/1X, AAMU/(AAMU+1X+1U)) correctly identified slow and rapid acetylators in 139 out of 140 measurements, demonstrating identical phenotypic classification performance [1]. Furthermore, the proportion of AFMU in urine immediately post-void, expressed as AFMU/(AFMU+AAMU), was strongly phenotype-dependent, showing a statistically significant difference between rapid (64 +/- 3%) and slow (32 +/- 5%) acetylators (P < 0.00001) [1].
| Evidence Dimension | NAT2 Phenotype Classification Accuracy |
|---|---|
| Target Compound Data | 139/140 correct classifications using AAMU-based ratios |
| Comparator Or Baseline | AFMU: 139/140 correct classifications using AFMU-based ratios |
| Quantified Difference | No difference; both compounds provide equivalent phenotyping accuracy |
| Conditions | 35 healthy subjects, urine collected 8 h after 2.5 mg/kg caffeine, HPLC analysis |
Why This Matters
This evidence assures procurement that AAMU is a fully validated, peer-accepted alternative to the less stable AFMU for NAT2 phenotyping, with equivalent diagnostic utility.
- [1] Nyéki A, Buclin T, Biollaz J, Decosterd LA. NAT2 and CYP1A2 phenotyping with caffeine: head-to-head comparison of AFMU vs. AAMU in the urine metabolite ratios. Br J Clin Pharmacol. 2003 Jan;55(1):62-7. View Source
